

# Glasdegib hematological recovery rates validation

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## Compound Focus: Glasdegib

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## Experimental Protocol from Key Studies

The primary data on hematological recovery comes from the **BRIGHT AML 1003 trial** [1] [2].

- **Study Design:** This was an open-label, randomized, multicenter, phase 2 study.
- **Patient Population:** It enrolled patients aged  $\geq 55$  years with newly diagnosed AML or high-risk myelodysplastic syndromes who were ineligible for intensive chemotherapy. Ineligibility was defined by factors including age  $\geq 75$  years, elevated serum creatinine, severe cardiac disease, or poor performance status [1].
- **Treatment Regimen:** Patients were randomized to receive either:
  - **Glasdegib + LDAC:** Glasdegib 100 mg orally once daily on a continuous basis, plus LDAC 20 mg subcutaneously twice daily for 10 days, every 28 days.
  - **LDAC alone:** LDAC 20 mg subcutaneously twice daily for 10 days, every 28 days [1].
- **Assessments:** Hematological recovery was assessed based on peripheral blood counts. Transfusion independence was defined as a period of  $\geq 8$  consecutive weeks without RBC and/or platelet transfusions [1].

## Comparison with Other Non-Intensive Therapies

A 2025 network meta-analysis compared various low-intensity treatments for older AML patients, providing context for where **Glasdegib** + LDAC stands relative to other regimens. The analysis used **Surface Under**

the **Cumulative Ranking Curve (SUCRA)** values to rank treatments, where a higher score (closer to 1.0) indicates better performance [3].

The table below shows the ranking of different therapies for improving Overall Survival (OS) based on this analysis [3].

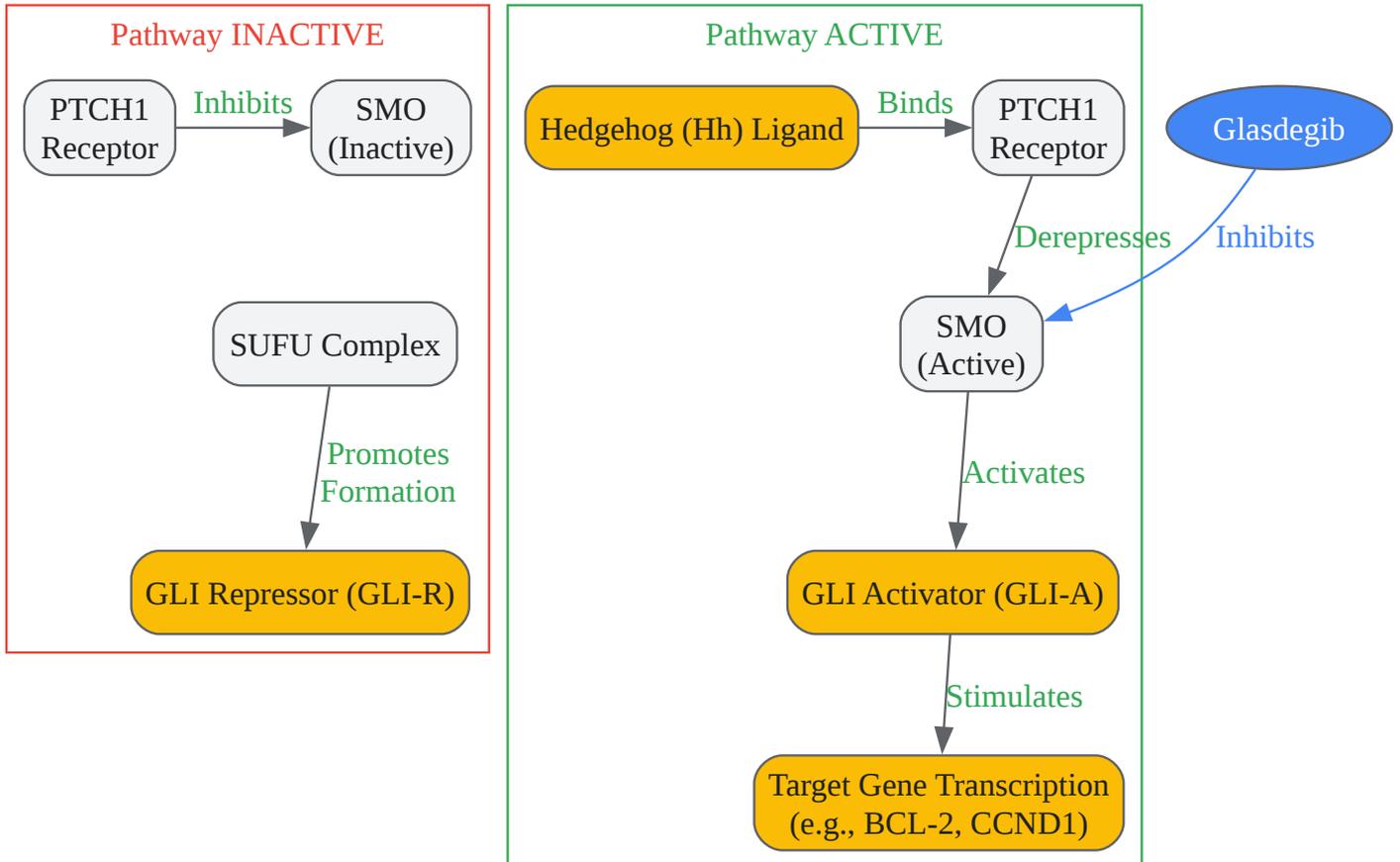
Therapy	SUCRA Value for OS
Azacitidine + Venetoclax (AZA + VEN)	0.936
<b>LDAC + Glasdegib</b>	<b>0.898</b>
LDAC + Venetoclax	0.718

This analysis suggests that while **Azacitidine + Venetoclax is the highest-ranked therapy** for improving OS, **LDAC + Glasdegib also demonstrates promising efficacy** and is a clinically relevant option [3].

## Mechanism of Action: Hedgehog Signaling Pathway

**Glasdegib** is an oral inhibitor of the Smoothed (SMO) receptor, which is part of the Hedgehog (Hh) signaling pathway [1] [2] [4]. The following diagram illustrates the canonical Hh pathway and **Glasdegib's** site of action.

## Canonical Hedgehog Signaling Pathway



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In the canonical pathway, binding of Hh ligands to PTCH1 releases its inhibition of SMO. Active SMO then prevents the formation of GLI repressor proteins, leading instead to the activation of GLI transcription factors (GLI-A). These activators move into the nucleus and turn on genes that promote cell survival, proliferation, and self-renewal, which is particularly relevant for leukemic stem cells (LSCs) [2] [5].

**Glasdegib's Role:** By binding to and inhibiting SMO, **Glasdegib** blocks this signaling cascade, reducing the transcription of these target genes and negatively impacting LSC maintenance [1] [4]. This mechanism underpins the clinical benefits, including hematological recovery, observed in trials.

## Interpretation Guide for Researchers

- **Clinical Significance:** The hematological recovery data suggests that the benefit of **Glasdegib** + LDAC is **not restricted to patients who achieve CR**. Improvements in blood counts and transfusion independence indicate a positive modification of the disease course and bone marrow microenvironment, even in the absence of complete remission [1].
- **Position in the Treatment Landscape:** **Glasdegib** represents an important targeted option for a patient population with high unmet needs. While the combination of **Venetoclax + a Hypomethylating Agent (HMA) is often a dominant choice** in current practice, **Glasdegib** + LDAC remains a validated regimen, especially for patients who may not tolerate Venetoclax-based therapies [2]. Ongoing trials are investigating **Glasdegib** in novel combinations, which may expand its role [2].

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